molecular formula C12H16N2O B118361 2-amino-N-cyclopentylbenzamide CAS No. 142141-37-5

2-amino-N-cyclopentylbenzamide

Cat. No.: B118361
CAS No.: 142141-37-5
M. Wt: 204.27 g/mol
InChI Key: PHVOXPMLASKJCQ-UHFFFAOYSA-N
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Description

2-amino-N-cyclopentylbenzamide is a chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research, primarily due to its structural relation to a class of bioactive cyclopentylbenzamide derivatives. These derivatives have been documented in patent literature as potential candidates for the treatment of central nervous system (CNS) disorders, including psychotic and cognitive conditions . The core structure of the compound, which features a benzamide core linked to a cyclopentyl group, is often explored for its potential to interact with neurological targets. Researchers investigate this scaffold for its utility in the development of novel therapeutic agents. Beyond its neurological applications, the benzamide pharmacophore is a versatile building block in chemical biology. It is frequently employed in the synthesis of more complex molecules and functional derivatives, such as benzamidines, which are studied for their conformational properties and behavior in tautomeric equilibria . This makes this compound a valuable intermediate for probing biochemical pathways and designing enzyme inhibitors. Its role extends to foundational studies in agricultural chemistry and materials science, where it can be used to formulate new compounds with specific chemical properties. As a research-grade chemical, it serves as a key starting point for structural-activity relationship (SAR) studies and the creation of targeted molecular libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVOXPMLASKJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361382
Record name 2-amino-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142141-37-5
Record name 2-amino-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Benzamide Derivative Research

Benzamides are a broad and versatile class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai For decades, they have been a cornerstone in medicinal chemistry and pharmacology, leading to the development of numerous therapeutic agents. ontosight.ainanobioletters.com The inherent versatility of the benzamide (B126) core allows for extensive structural modifications, where different substituents can be added to the benzene ring or the amide nitrogen. ontosight.ai These modifications significantly influence the compound's physicochemical properties, such as solubility and stability, and its biological activity by altering how it interacts with specific enzymes, receptors, or other biomolecules. ontosight.aiontosight.ai

Research into benzamide derivatives has uncovered a wide spectrum of pharmacological activities. nanobioletters.com Scientists have explored these compounds for their potential as:

Antimicrobial agents ontosight.ai

Anti-inflammatory drugs ontosight.ai

Anticancer therapeutics ontosight.ai

Anticonvulsants rsc.org

The ability to fine-tune the biological effects by altering the substitution pattern makes the benzamide scaffold a privileged structure in the quest for new medicines. ontosight.ainanobioletters.com The compound 2-amino-N-cyclopentylbenzamide is a specific example within this large family, featuring an amino group at the 2-position of the benzene ring and a cyclopentyl group on the amide nitrogen, which together confer its unique chemical identity and potential for biological interaction. sigmaaldrich.com

Significance of the 2 Aminobenzamide Scaffold in Medicinal Chemistry

The 2-aminobenzamide (B116534) moiety is more than just a structural component; it is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of biologically active compounds. rsc.org Its importance stems from its ability to serve as a versatile starting material or a key pharmacophore for a variety of therapeutic targets.

A prominent area of research involves the use of the 2-aminobenzamide scaffold to develop inhibitors for Heat Shock Protein 90 (Hsp90). acs.orgrti.org Hsp90 is a chaperone protein essential for the stability and function of many proteins required for tumor cell growth and survival, making it a key target in oncology. rti.org Novel inhibitors derived from 2-aminobenzamide have demonstrated potent, nanomolar-level antiproliferative activity across various cancer cell lines. acs.org

Furthermore, the 2-aminobenzamide structure is fundamental to a class of Histone Deacetylase (HDAC) inhibitors. nih.gov These inhibitors have shown promise in treating conditions like Friedreich's Ataxia by reversing gene silencing. nih.gov Derivatives have been developed that show efficacy in neuronal cells and have been advanced into clinical trials. nih.gov

The 2-aminobenzamide scaffold is also a critical precursor in the synthesis of quinazolines and quinazolinones, heterocyclic compounds with an extensive range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. rsc.orgmdpi.com

Research Trajectory and Current State of Investigation of N Cyclopentylbenzamide Derivatives

Direct Synthetic Approaches for 2-Aminobenzamides

Direct methods for synthesizing the 2-aminobenzamide (B116534) scaffold are varied, with modern chemistry favoring efficiency and green principles.

A novel and efficient one-pot strategy for synthesizing 2-aminobenzamides involves a photo-induced protocol. thieme-connect.comthieme-connect.com This method utilizes UV light to facilitate the dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes. thieme-connect.comsciencegate.app The reaction is typically carried out in a solvent mixture like ethyl acetate/acetone with the presence of acetic acid. thieme-connect.com This approach is considered mild, green, and efficient, with reported yields reaching up to 92%. thieme-connect.comthieme-connect.com

Specifically, the synthesis of this compound has been successfully achieved using this protocol. The reaction of 2-nitrobenzaldehyde (B1664092) with cyclopentylamine (B150401) under UV irradiation (365–375 nm) at room temperature for 16 hours yielded the desired product. thieme-connect.com This photocatalyst-free method demonstrates broad substrate scope and high yields, making it a valuable tool in organic synthesis. thieme-connect.comthieme-connect.com

A plausible mechanism for this transformation involves the initial formation of an intermediate from the reaction of 2-nitrobenzaldehyde and the amine, which then undergoes a series of photochemical steps. These steps lead to the reduction of the nitro group to an amino group and the formation of the amide bond, all in a single pot. thieme-connect.comthieme-connect.com

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation. Several one-pot methods have been developed for ortho-amino substituted benzamide derivatives.

Palladium-catalyzed reactions offer a versatile one-pot approach. One such method combines alcohol oxidation and nitro group reduction in a single vessel. Another palladium-catalyzed process involves the carbonylation of anilines followed by amination, which can be accomplished without protecting the aniline (B41778) functionality. google.com

A particularly relevant one-pot method for synthesizing N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride (B1165640) with various amines. rsc.org This reaction is often carried out under heating in a solvent like dimethylformamide (DMF) or even under solvent-free conditions. nih.govtandfonline.com The mechanism proceeds through the nucleophilic attack of the amine on a carbonyl group of the isatoic anhydride, leading to ring-opening and the elimination of carbon dioxide to form the 2-aminobenzamide product. nih.gov This method has been used to prepare a wide range of N-substituted derivatives in good to excellent yields. nih.govresearchgate.net

Another innovative one-pot approach is the silver-catalyzed three-component reaction for the synthesis of 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones from 2-amino-N-substituted benzamides. This process involves the site-selective C-H selenylation of the benzamide followed by annulation. nih.gov

Synthetic Strategies for Incorporating the Cyclopentyl Moiety into Benzamide Structures

The introduction of the cyclopentyl group is a critical step in the synthesis of the target molecule. This can be achieved through the formation of a robust N-cyclopentyl-benzamide linkage.

The formation of the amide bond between a benzoic acid derivative and cyclopentylamine is a common and fundamental reaction in organic synthesis. This can be achieved through several coupling reactions.

One straightforward method is the reaction of a benzoyl chloride with cyclopentylamine. This is a classic nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Another common strategy involves the use of coupling reagents that activate the carboxylic acid. For instance, treating the acid with an amine in the presence of a catalyst like 1-propylphosphonic acid ester cyclic anhydride can facilitate the amide bond formation. google.com

Palladium-catalyzed cross-coupling reactions are also powerful tools for creating C-N bonds. libretexts.org The Buchwald-Hartwig amination, for example, is a widely used method for constructing aryl amines by reacting an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. libretexts.org

The table below summarizes some common methods for forming N-cyclopentyl-benzamide linkages.

Method Reactants Key Reagents/Catalysts Description
Acyl Chloride ReactionBenzoyl Chloride Derivative, CyclopentylamineBase (e.g., triethylamine)A direct and often high-yielding reaction between an activated carboxylic acid derivative and an amine.
Amide CouplingBenzoic Acid Derivative, CyclopentylamineCoupling agents (e.g., DCC, EDC), Catalysts (e.g., phosphonic anhydrides)Activates the carboxylic acid to facilitate nucleophilic attack by the amine. google.com
Palladium-Catalyzed Cross-CouplingAryl Halide, CyclopentylaminePalladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., Buchwald ligands)Forms a C-N bond through a catalytic cycle involving oxidative addition and reductive elimination. libretexts.org

Synthesis of Precursor and Analogous Compounds

The synthesis of this compound often relies on the availability of key precursors, with isatoic anhydride being a particularly important starting material.

Isatoic anhydride is a versatile precursor for a wide range of 2-aminobenzamide derivatives. nih.govresearchgate.net It is an organic compound derived from anthranilic acid and is prepared by the reaction of anthranilic acid with phosgene. wikipedia.org

The reaction of isatoic anhydride with a primary amine, such as cyclopentylamine, is a common and efficient method for synthesizing N-substituted 2-aminobenzamides. nih.govscholaris.ca This reaction typically involves heating the two reactants in a suitable solvent like dimethylformamide (DMF) or even under solvent-free conditions. nih.govtandfonline.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride ring. This is followed by a ring-opening step and the subsequent loss of a molecule of carbon dioxide to yield the final 2-aminobenzamide product. nih.gov

This method has been used to synthesize a series of new 2-aminobenzamide derivatives in good to excellent yields. nih.govnih.gov The reaction conditions can be either conventional heating or microwave-assisted heating, with the conventional method sometimes providing better yields. nih.gov The versatility of this reaction allows for the synthesis of a diverse library of N-substituted 2-aminobenzamides by simply varying the amine used in the reaction. rsc.org

The table below provides a summary of reaction conditions for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.

Method Reactants Solvent Conditions Yield Reference
Conventional HeatingIsatoic Anhydride, AmineDimethylformamide (DMF)RefluxGood to Excellent nih.gov
Microwave IrradiationIsatoic Anhydride, AmineDimethylformamide (DMF)140–420 W, 4–10 minGood
Solvent-FreeIsatoic Anhydride, AmineNoneHeatingGood tandfonline.com

Reduction of Nitro-Substituted Benzamide Precursors

A common and effective route to aromatic amines is the reduction of the corresponding nitro compounds. researchgate.net This strategy is applicable to the synthesis of this compound, starting from a 2-nitrobenzamide (B184338) precursor. The reduction of the nitro group can be achieved using various reducing agents. Classical methods often employ metals like iron, zinc, or tin in the presence of an acid. researchgate.net For instance, the reduction of a nitro group can be carried out using iron(III) chloride (FeCl3) and hydrazine (B178648) hydrate. nih.gov

Another approach involves catalytic hydrogenation. Systems such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine or ammonium (B1175870) chloride with zinc have been utilized for the reduction of nitroarenes. scispace.com The choice of reducing system can be critical to avoid the reduction of other functional groups within the molecule. For example, while sodium borohydride (B1222165) (NaBH4) is a versatile reducing agent, in some cases, it may preferentially reduce a carbonyl group over a nitro group. scispace.com

A study on the reduction of various nitro compounds highlighted that a system of 10% Pd/C was efficient in selectively reducing the nitro group of 4-nitroacetophenone. scispace.com

Preparation of Amino-Substituted Benzamides via Anilines

The synthesis of this compound can also be accomplished starting from aniline or its derivatives. One prevalent method involves the use of isatoic anhydride (2H-3,1-benzoxazin-2,4(1H)-dione). researchgate.netnih.gov Isatoic anhydride reacts with an amine, in this case, cyclopentylamine, through nucleophilic acyl substitution, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide. nih.gov This reaction can be carried out by heating the reactants in a suitable solvent like dimethylformamide (DMF). researchgate.netnih.gov Microwave-assisted methods have also been explored to expedite this synthesis. researchgate.net

Alternatively, 2-aminobenzoic acid (anthranilic acid) can serve as a starting material. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, which then reacts with cyclopentylamine to form the amide bond. thieme-connect.com

A one-pot synthesis method has been reported for producing 2-amino-5-halogenated-N,3-dimethylbenzamides starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves the initial formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate, followed by aminolysis with methylamine (B109427) and subsequent electrophilic halogenation. sioc-journal.cn This one-pot approach offers advantages in terms of simplicity, higher yields, and milder reaction conditions. sioc-journal.cn

General Methods for Synthesis of Other N-Cyclopentylbenzamide Analogs

The synthesis of N-cyclopentylbenzamide analogs is not limited to the methods mentioned above. A variety of other synthetic strategies have been developed to create a diverse range of these compounds.

One such method involves the UV-light-induced reaction between 2-nitrobenzaldehydes and amines. thieme-connect.com This photocatalyst-free method allows for the synthesis of 2-aminobenzamides in high yields under mild conditions. thieme-connect.com For example, this compound was synthesized with a 71% yield using this protocol. thieme-connect.com

Another approach is the palladium-catalyzed ortho-selective C-H activation and carbon monoxide insertion using N-substituted anilines and primary amines. thieme-connect.com Amide bond formation can also be achieved through the Ullmann reaction, followed by amination. mdpi.com

More recent developments include metal-free oxidative procedures. For instance, benzamides can be synthesized from styrenes and amines using an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net Solid-phase synthesis has also been employed to create libraries of tris-benzamides, which can act as α-helix mimetics. acs.org This method involves iterative reactions on a solid support, allowing for the rapid construction of diverse analogs. acs.org

The following table summarizes some of the general methods used for the synthesis of N-cyclopentylbenzamide analogs:

Starting MaterialsReagents and ConditionsProduct TypeReference
2-Nitrobenzaldehyde, CyclopentylamineUV light (365-375 nm), Acetic acid, Ethyl acetate/acetoneThis compound thieme-connect.com
Styrene, AmineTBHPBenzamide researchgate.net
Isatoic Anhydride, AmineHeat, DMF or Microwave2-Aminobenzamide researchgate.netnih.gov
2-Aminobenzoic Acid, AmineAcyl chloride formation, then amidation2-Aminobenzamide thieme-connect.com
Resin-bound Ester, AmineO -> N acyl migrationTris-benzamide acs.org

Advanced Synthetic Techniques and Optimization in Benzamide Chemistry

To improve the efficiency and environmental friendliness of benzamide synthesis, advanced techniques and optimization studies are continuously being explored. Microwave-assisted synthesis has been shown to reduce reaction times significantly compared to conventional heating methods for the reaction of isatoic anhydride with amines. researchgate.netnih.gov

Catalyst development is another key area of advancement. For instance, silver-embedded manganese oxide octahedral molecular sieves (Ag-OMS-2) have been used as heterogeneous catalysts for the hydration of nitriles to amides in aqueous solutions. researchgate.net Optimization of reaction conditions such as temperature and solvent is crucial for maximizing yields. In the Ag-OMS-2 catalyzed hydration, a maximum yield of 93% was achieved at 80 °C. researchgate.net

One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly desirable for their efficiency. sioc-journal.cn A one-pot method for synthesizing quinazolinones from 2-aminobenzamides and benzyl (B1604629) alcohols under microwave irradiation and solvent-free conditions has been developed. nih.gov

The following table highlights some optimized reaction conditions for benzamide synthesis:

ReactionCatalyst/PromoterSolventTemperature (°C)Yield (%)Reference
Hydration of BenzonitrileAg-OMS-2Water8093 researchgate.net
2-Aminobenzamide + Benzyl AlcoholCuISolvent-free (Microwave)13090 nih.gov
2-Nitrobenzaldehyde + BenzylamineUV lightEthyl acetate/acetoneRoom Tempup to 92 thieme-connect.com

Scale-Up Considerations for 2-aminobenzamide Synthesis

The transition from laboratory-scale synthesis to industrial production of 2-aminobenzamides requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

One of the primary industrial routes for producing p-aminobenzamide involves the reduction of p-nitrobenzamide. patsnap.com The choice of reducing agent is critical. While methods using iron powder are established, they can generate significant waste. google.com Alternative reducing agents like sodium hydrosulfide (B80085) (NaHS) or sodium sulfide (B99878) (Na2S) in a refluxing aqueous solution have been proposed as a more environmentally friendly option. patsnap.com

The synthesis of the p-nitrobenzamide precursor itself involves the reaction of p-nitrobenzoyl chloride with ammonia. patsnap.com Optimizing the pH during this condensation reaction is crucial for maximizing yield and product quality. patsnap.com

When scaling up reactions, heat management becomes a significant challenge, especially for highly exothermic reactions. Proper reactor design and cooling systems are necessary to maintain control over the reaction temperature. Solvent selection is also critical, not only for reaction performance but also for safety, cost, and environmental impact.

A gram-scale synthesis of a 2-aminobenzamide derivative was successfully demonstrated using a UV-light-induced method, indicating its potential for larger-scale production. thieme-connect.com Similarly, a scale-up of a copper-catalyzed synthesis of a quinazolinone from 2-aminobenzamide was performed, achieving an 80% yield, which demonstrates the industrial viability of the method. rsc.orgacs.org However, in some cases, scaling up can lead to a decrease in yield, as was observed in another quinazolinone synthesis where the yield dropped from optimal to 30% on a larger scale. nih.gov This highlights the importance of re-optimizing reaction conditions during the scale-up process.

Antimicrobial Activities

The anthranilic acid scaffold is a foundational structure in medicinal chemistry, leading to derivatives with a wide array of biological activities, including antimicrobial properties. ekb.eg Research has explored various analogs of this compound for their efficacy against bacteria, fungi, and parasites. ekb.egresearchgate.net

Derivatives of 2-aminobenzamide have been investigated for their potential as antibacterial agents, with some showing promise against clinically relevant strains. researchgate.netthieme-connect.com

A key strategy in developing new antibiotics is the targeting of the bacterial peptidoglycan biosynthesis pathway, which is essential for bacterial survival and absent in humans. researchgate.net The Mur ligase enzymes (MurC-MurF) are central to this pathway, catalyzing consecutive steps in the formation of the UDP-MurNAc-pentapeptide precursor. researchgate.netscience.gov Specifically, the enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase, commonly known as MurD ligase, represents a highly selective target for novel antibacterial drug design. researchgate.netresearchgate.net

Research efforts have focused on identifying inhibitors of the MurD enzyme. researchgate.net Drug design strategies have been employed to discover novel MurD ligase inhibitors, with a focus on the ATP-binding site of the enzyme. researchgate.net Anthranilamide and related derivatives have been identified as scaffolds for potential MurD ligase inhibitors. ics.ir Homology modeling and molecular dynamics studies have also been conducted on the MurD ligase of Mycobacterium tuberculosis to better understand inhibitor binding. 14.139.57

Certain benzamide derivatives have demonstrated notable activity against specific and resilient bacterial pathogens. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. researchgate.net Several compounds from this series exhibited significant antitubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. researchgate.net

Table 1: Antitubercular Activity of Selected Benzamide Derivatives against M. tuberculosis H37Ra

Compound IDIC50 (μM)Reference
6a1.35 - 2.18 researchgate.net
6e1.35 - 2.18 researchgate.net
6h1.35 - 2.18 researchgate.net
6j1.35 - 2.18 researchgate.net
6k1.35 - 2.18 researchgate.net
7e1.35 - 2.18 researchgate.net

The search for new antifungal agents has led to the investigation of anthranilamide derivatives. ekb.egmdpi.com Studies have shown that compounds derived from anthranilic acid can be effective against various fungal species, including those that are pathogenic to humans and plants. mdpi.comijpsjournal.com

For instance, certain sulfonamide derivatives of anthranilic acid demonstrated antifungal activity against Candida albicans at a concentration of 4 µg/mL. ekb.egijpsjournal.com Green-synthesized 2-aminobenzoic acid derivatives have also shown potential as antifungal agents for inhibiting the growth and biofilm formation of C. albicans. researchgate.net The mechanism of action for some of these derivatives involves the downregulation of genes essential for hyphal growth and adhesion, such as HWP, ERG11, and ASL3. researchgate.net

Additionally, derivatives of chlorantraniliprole, an anthranilamide insecticide, were tested for their in vitro antifungal activity against five phytopathogenic fungi. mdpi.com The results indicated that many of these derivatives possessed inhibitory effects against Fusarium oxysporum, Cercospora arachidicola, Physalospora piricola, and Alternaria solani. mdpi.com

Table 2: Antifungal Activity of Selected Chlorantraniliprole Derivatives (% Inhibition at 50 mg/L)

FungusCompound 2hCompound 2jReference
Physalospora piricola (PP)78.9%63.0% mdpi.com

The therapeutic potential of anthranilamide derivatives extends to parasitic and protozoal infections. researchgate.netnih.gov Research has explored these compounds for activity against a range of parasites, including helminths and various protozoa. nih.govmdpi.com

Novel anthranilamide derivatives have been identified as potent modulators of P-glycoprotein (Pgp), an ABC-type transporter associated with drug resistance in parasites. nih.gov Pharmacological inhibition of these transporters in the helminth Schistosoma mansoni has been shown to disrupt egg production, indicating a vital role for these transporters in parasite reproduction. nih.gov

In the context of protozoal infections, quinazolinones derived from anthranilamides have been considered for antileishmanial studies. researchgate.net Furthermore, Pgp inhibitors have been studied for their effects on coccidian parasites. mdpi.com While some inhibitors like verapamil (B1683045) and valspodar (B1684362) reduced the proliferation of Toxoplasma gondii, Neospora caninum, and Besnoitia besnoiti, the effects appeared to be independent of P-gp, suggesting other mechanisms of action. mdpi.com

Antibacterial Efficacy

Anticancer and Anti-proliferative Potentials

Anthranilic acid and its derivatives are recognized for their potential as anticancer agents. ekb.egijpsjournal.com A significant body of research has been dedicated to synthesizing and evaluating 2-aminobenzamide derivatives for their ability to inhibit the growth of various cancer cell lines. ijpsjournal.comnih.gov

Novel series of anthranilamide derivatives have shown promising anti-proliferative activity against human colon carcinoma (HCT-116) and human breast adenocarcinoma (MDA-MB-231) cell lines. ijpsjournal.com One derivative with a 3-CF3 substitution was particularly potent, with IC50 values of 14.6 µM and 13.86 µM against HCT-116 and MDA-MB-231, respectively. ijpsjournal.com Other studies have reported derivatives with potent cytotoxic activity against the human acute lymphoblastic leukemia cell line (MOLT-3), human epithelial carcinoma cell line (Hela), and human colon cancer cell line (RKO). ekb.egijpsjournal.com For example, one compound exhibited an IC50 of 6.6 µM against the Hela cell line. ekb.eg

The mechanisms underlying this anticancer activity often involve the induction of apoptosis and cell cycle arrest. ijarse.com Certain anthranilamide derivatives have been shown to induce apoptosis in a dose-dependent manner, leading to an arrest of the cell cycle in the G1 and S phases. ijarse.com Some cinnamoyl anthranilates were evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines, demonstrating broad anti-proliferative activity. nih.gov

Table 3: Anti-proliferative Activity of Selected Anthranilamide Derivatives

Derivative Type / CompoundCell LineActivity (IC50)Reference
Anthranilamide (R=3-CF3)HCT-116 (Colon Carcinoma)14.6 µM ijpsjournal.com
Anthranilamide (R=3-CF3)MDA-MB-231 (Breast Adenocarcinoma)13.86 µM ijpsjournal.com
Anthranilic Acid Derivative (Compound 23)MOLT-3 (Leukemia)15.71±0.70 µg/mL ijpsjournal.com
Anthranilic Acid Derivative (Compound 24)RKO (Colon Cancer)8.4 µM ijpsjournal.com
Anthranilic Acid Derivative (Compound 25)RKO (Colon Cancer)9.7 µM ijpsjournal.com
Anthranilic Acid Derivative (Compound 26)Hela (Epithelial Carcinoma)6.6 µM ijpsjournal.com
Anthranilamide Derivative (Compound 5j)CCRF-CEM (Leukemia)1.63–3.54 μM researchgate.net

Inhibition of Kinase Activities (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibition of this kinase is a key strategy in modern cancer therapy. A number of derivatives incorporating the N-cyclopentylbenzamide moiety have been investigated for their potential as VEGFR-2 inhibitors.

One study detailed the synthesis of novel thiazolidine-2,4-dione derivatives, including a compound identified as 4-(2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)-N-cyclopentylbenzamide (Compound 12). frontiersin.org This series of compounds was evaluated for their ability to inhibit the VEGFR-2 enzyme. While Compound 15 in the series, which has a 4-fluorophenyl group instead of a cyclopentyl group, showed the most potent VEGFR-2 inhibitory action with an IC50 value of 0.081 μM, the other derivatives, including the N-cyclopentyl variant, displayed moderate activities with IC50 values ranging from 0.157 to 1.586 μM. frontiersin.org This indicates that the N-cyclopentylbenzamide structure is a viable scaffold for developing VEGFR-2 inhibitors.

Other research into related benzamide and amide-containing heterocyclic structures further supports their role as VEGFR-2 inhibitors. For instance, a series of bis( jpsbr.orgigi-global.comresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives containing an amide side chain showed potent VEGFR-2 inhibition, with IC50 values as low as 3.7 nM. igi-global.com Similarly, novel phthalazine (B143731) derivatives were found to be potent inhibitors of VEGFR-2, with IC50 values ranging from 0.148 to 0.892 μM. researchgate.net Nicotinamide-based derivatives have also been identified as effective VEGFR-2 inhibitors, with lead compounds showing IC50 values around 60-63 nM. researchgate.net

Table 1: VEGFR-2 Inhibition by Related Amide Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Series Lead Compound Example IC50 (VEGFR-2) Reference
Thiazolidine-2,4-diones Compound 15 (4-fluorophenyl analog) 0.081 µM frontiersin.org
Thiazolidine-2,4-diones N-Cyclopentyl Derivative (Cpd 12) 0.157 - 1.586 µM frontiersin.org
bis-Triazoloquinoxalines Compound 23j 3.7 nM igi-global.com
Nicotinamide-based Compound 6 60.83 nM researchgate.net
Phthalazines Compound 2g 0.148 µM researchgate.net
Benzoxazoles Compound 12l 97.38 nM researchgate.net

Targeting Apoptosis Pathways (e.g., Bcl-2 Family Proteins, BAD-Ser99 Phosphorylation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like BAX). acs.orgnih.gov Shifting the balance toward the pro-apoptotic proteins is a promising therapeutic strategy.

Research has shown that derivatives of N-cyclopentylbenzamide can directly influence this pathway. Specifically, a thiazolidine-2,4-dione derivative (Compound 15) was investigated for its effect on apoptosis-related genes in HT-29 cancer cells. frontiersin.org The study found that treatment with this compound led to a significant 4.8-fold increase in the expression of the pro-apoptotic protein BAX and a 2.8-fold decrease in the expression of the anti-apoptotic protein Bcl-2. frontiersin.org This modulation of the BAX/Bcl-2 ratio is a strong indicator of apoptosis induction. The study also confirmed a substantial increase in apoptotic cells (from 3.1% to 31.4%) and elevated levels of caspase-8 and caspase-9, which are key executioner proteins in the apoptotic cascade. frontiersin.org

Similarly, other related structures have demonstrated the ability to induce apoptosis. A benzoxazole derivative was found to induce apoptosis in HepG2 cells, accompanied by a significant elevation in BAX levels and a reduction in Bcl-2 levels. researchgate.net A nicotinamide-based derivative also proved capable of inducing both early and late apoptosis in HCT-116 cells. researchgate.net These findings collectively highlight the potential of this chemical class to target and activate intrinsic apoptosis pathways in cancer cells.

Effects on Cancer Cell Viability (in vitro studies with cell lines such as HT-29, A-549, HCT-116, MCF-7)

The ability of a compound to reduce the viability of cancer cells is a primary indicator of its potential as an anticancer agent. Derivatives of this compound have been evaluated against a panel of human cancer cell lines, demonstrating notable cytotoxic effects.

In a study focused on thiazolidine-2,4-dione derivatives, the N-cyclopentylbenzamide-containing compound (Compound 12) showed cytotoxic activity against the HT-29 colon cancer cell line with an IC50 value of 17.26 μM. frontiersin.org The most potent compound in this series (Compound 15) was effective against multiple cell lines, with IC50 values of 13.56 μM in HT-29, 17.80 μM in A-549 (lung cancer), and 13.84 μM in HCT-116 (colon cancer) cells. frontiersin.org

Other studies on structurally related amide derivatives have shown efficacy against the MCF-7 breast cancer cell line. For example, certain bis-triazoloquinoxaline amide derivatives displayed IC50 values as low as 19.4 μM against MCF-7 cells. igi-global.com Benzoxazole derivatives also showed potent anti-proliferative activity against MCF-7 and HepG2 cells, with the lead compound having an IC50 of 15.21 μM against MCF-7. researchgate.net

Table 2: In Vitro Cytotoxicity (IC50) of N-Cyclopentylbenzamide and Related Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Cell Line Cancer Type Compound Series Lead Compound Example IC50 (µM) Reference
HT-29 Colon Cancer Thiazolidine-2,4-dione Cpd 12 (N-cyclopentyl) 17.26 frontiersin.org
HT-29 Colon Cancer Thiazolidine-2,4-dione Cpd 15 (4-fluorophenyl) 13.56 frontiersin.org
A-549 Lung Cancer Thiazolidine-2,4-dione Cpd 15 (4-fluorophenyl) 17.80 frontiersin.org
HCT-116 Colon Cancer Thiazolidine-2,4-dione Cpd 15 (4-fluorophenyl) 13.84 frontiersin.org
HCT-116 Colon Cancer Nicotinamide-based Compound 6 9.3 researchgate.net
MCF-7 Breast Cancer bis-Triazoloquinoxaline Compound 23l 19.4 igi-global.com
MCF-7 Breast Cancer Benzoxazole Compound 12l 15.21 researchgate.net
MCF-7 Breast Cancer Phthalazine Compound 2g 0.15 researchgate.net

Enzyme Inhibition and Modulation Studies

Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). jpsbr.org Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. grafiati.com Research into structurally related benzamide compounds has revealed potential for cholinesterase inhibition.

A study on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. bohrium.com The inhibition of BChE was generally weaker, with IC50 values between 53.5 and 228.4 µM. bohrium.com Interestingly, phosphorus-based esters of these benzamides showed improved activity, particularly against BChE, with one derivative achieving an IC50 of 2.4 µM. bohrium.com These findings suggest that the benzamide scaffold can be a starting point for the development of cholinesterase inhibitors.

Glucokinase Activation

Glucokinase (GK) is an enzyme primarily found in the liver and pancreatic β-cells that acts as a glucose sensor, playing a vital role in regulating carbohydrate metabolism. benthamdirect.com Allosteric activation of glucokinase is being explored as a therapeutic approach for type 2 diabetes. igi-global.com

A study has specifically identified novel 2-amino benzamide derivatives as potent allosteric activators of glucokinase. igi-global.com The research focused on the structure-activity relationships of this series, confirming their binding mode to the GK protein through crystal structure analysis. The development of these compounds underscores the potential of the 2-aminobenzamide core structure to modulate the activity of this key metabolic enzyme. igi-global.comijpsr.com

H+/K+-ATPase Inhibition

The gastric hydrogen-potassium ATPase (H+/K+-ATPase), or proton pump, is the enzyme responsible for gastric acid secretion. Its inhibition is the primary mechanism for treating acid-related disorders. While direct studies on this compound are scarce, research on other benzamide derivatives has established their activity as acid pump antagonists.

One line of research synthesized and evaluated a series of 2,4-dihydroxy-N-(substituted)phenylbenzamide derivatives for their inhibitory activity against H+/K+-ATPase from pig gastric mucosa. jpsbr.org The results showed that activity was dependent on the substitution pattern on the phenyl ring of the benzamide, with one compound exhibiting potent inhibition with an IC50 of 1.07 µM. jpsbr.org Another study investigated N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides and found them to be potent inhibitors of the H+/K+-ATPase enzyme. These studies indicate that the broader benzamide chemical class is a relevant scaffold for designing inhibitors of the gastric proton pump.

Histone Deacetylase 2 (HDAC2) Inhibition

The 2-aminobenzamide scaffold is a recognized zinc-binding group that shows inhibitory activity against histone deacetylases (HDACs), particularly the class I enzymes (HDAC1, 2, and 3). explorationpub.com These enzymes play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. rcsb.org The inhibition of specific HDACs is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov

Derivatives of 2-aminobenzamide have been developed as selective inhibitors for different HDAC isoforms. The mechanism of inhibition involves a two-step process where the inhibitor first orients within the catalytic tunnel of the enzyme, followed by the coordination of the 2-amino anilide group with the zinc ion at the base of the tunnel. explorationpub.com This binding is often slow and tight, resulting in long residence times on the enzyme. explorationpub.comrcsb.org

Notably, novel ortho-aminoanilides have been designed as kinetically selective inhibitors of HDAC2 over the highly similar HDAC1 isoform. rsc.org This selectivity is achieved by exploiting subtle structural differences in the enzyme's catalytic tunnel. explorationpub.com For instance, substituting the 2-aminoanilide structure at the 5-position with bulky (hetero)aromatic groups can enhance specificity for HDAC1 and HDAC2 over other isoforms. mdpi.com Research has demonstrated that selective pharmacological inhibition of HDAC2 can enhance learning and memory processes, suggesting a therapeutic avenue for cognitive deficits seen in neurological and psychiatric disorders. rsc.org

Table 1: Inhibitory Activity of Benzamide Derivatives against Class I HDACs

Compound Linker Cap Group HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Source
BA1 PAMBA 4-fluorophenyl 10.9 104 >10000 mdpi.com
BA3 PAMBA 3,4-difluorophenyl 4.8 39.9 >10000 mdpi.com
RGFP966 (4) N-(2-aminophenyl)carboxamide (E)-N-(2-aminophenyl)-3-(pyridin-3-yl)acrylamide >45000 >45000 280 nih.gov
Compound 14 2-amino-6-fluorobenzamide Not specified 610 Not specified 2500 nih.gov
Compound 36 2-cyclopropylbenzamide Not specified >25000 Not specified 170 nih.gov

IC₅₀ values represent the concentration required for 50% inhibition.

Human Dihydrofolate Reductase (hDHFR) Inhibition

Human dihydrofolate reductase (hDHFR) is a vital enzyme in cell metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. diva-portal.orgmdpi.com This product is essential for the synthesis of purines, thymidylate, and certain amino acids, which are critical for cell proliferation and survival. researchgate.net Consequently, inhibiting hDHFR is a key strategy in cancer chemotherapy. mdpi.comnih.gov

Research has explored trimethoprim (B1683648) (TMP) analogs that incorporate a benzamide structure to create new hDHFR inhibitors. mdpi.comnih.gov The addition of an amide bond and an aromatic ring to the TMP scaffold has been shown to increase the affinity for hDHFR compared to the parent compound. mdpi.com Molecular docking studies reveal that the binding mechanism often involves the formation of hydrogen bonds with key residues in the enzyme's active site. mdpi.com A crucial interaction point is the carboxylate group of the Glu-30 residue, which can act as an anchor for the 2-amino group present in many inhibitor molecules. researchgate.netmdpi.com However, some benzamide derivatives that lack this amino group exhibit a different binding mode, suggesting alternative mechanisms of inhibition. mdpi.com

Table 2: hDHFR Inhibitory Activity of Benzamide Trimethoprim Derivatives

Compound IC₅₀ (µM) Source
Trimethoprim (TMP) 55.26 nih.gov
JW1 10.88 mdpi.com
JW2 4.72 mdpi.comnih.gov
JW3 12.11 mdpi.com
JW4 12.82 mdpi.com
JW8 5.37 mdpi.comnih.gov
MB1 20.17 mdpi.com

IC₅₀ values represent the concentration required for 50% inhibition. Lower values indicate greater potency.

ADP-ribose Synthesis Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes responsible for the synthesis of poly(ADP-ribose), a complex polymer, from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov PARP-1, in particular, is a key enzyme in DNA repair and cell death pathways. frontiersin.org Over-activation of PARP-1 can lead to significant depletion of cellular NAD+ and ATP, culminating in a form of cell death known as parthanatos. frontiersin.org Inhibitors of PARP are therefore of great interest for treating conditions associated with excessive DNA damage and PARP activation, such as certain cancers and neurodegenerative disorders. nih.govfrontiersin.org

Benzamide and its derivatives, such as 3-aminobenzamide, are well-known inhibitors of PARP activity. frontiersin.orgnih.gov These compounds act by competing with NAD+ at the enzyme's active site, thereby preventing the synthesis of poly(ADP-ribose). nih.gov While effective at inhibiting the enzyme, some benzamide inhibitors can have off-target effects on other metabolic processes, which has driven the development of more specific and potent inhibitors. nih.gov This has led to the synthesis of various derivatives, including complex tricyclic structures containing a non-aromatic amide, which show low nanomolar inhibitory activity against PARP-1. nih.gov

Table 3: Inhibitory Activity of Amide Derivatives against PARP-1

Compound PARP-1 IC₅₀ (nM) Cellular Activity ED₅₀ (nM) Source
12a 42 220 nih.gov
12b 120 1100 nih.gov
12c 100 1200 nih.gov

IC₅₀ values represent the concentration for 50% enzyme inhibition. ED₅₀ represents the effective dose for 50% response in a cellular assay.

Other Pharmacological Activities

Anti-inflammatory Effects

Derivatives of 2-aminobenzamide have demonstrated notable anti-inflammatory properties. thieme-connect.com Inflammation is a complex biological response, and its deregulation is linked to numerous pathological conditions. ekb.eg Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, often working by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. ekb.egmdpi.com

Some benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been shown to act as selective COX-2 inhibitors. ekb.eg This selectivity is desirable as COX-2 is primarily induced during inflammation, whereas COX-1 is involved in maintaining normal physiological functions, and its inhibition can lead to side effects. mdpi.com The anti-inflammatory potential of 2-aminobenzamide-related structures has been evaluated using both in vitro assays, such as the inhibition of albumin denaturation, and in vivo models like the carrageenan-induced paw edema test in rats. mdpi.comptfarm.plsphinxsai.com In these studies, certain derivatives have shown significant inhibitory potency, comparable to standard drugs like ibuprofen (B1674241) and diclofenac (B195802) sodium. ekb.egsphinxsai.com

Table 4: Anti-inflammatory Activity of Selected Derivatives

Compound In Vitro Assay In Vitro Result In Vivo Assay (Carrageenan-induced edema) In Vivo Result (% Inhibition at 5h) Source
Indomethacin COX-2 Inhibition IC₅₀ = 0.41 µM Not specified Not specified ekb.eg
Compound 6 COX-2 Inhibition IC₅₀ = 0.13 µM Paw Edema Inhibition 69.23% ekb.eg
Compound 9 COX-2 Inhibition IC₅₀ = 0.15 µM Paw Edema Inhibition 61.54% ekb.eg
Diclofenac Sodium Not specified Not specified Paw Edema Inhibition 99.56% (at 3h) sphinxsai.com
Bt2 (5-chloro-1,3-benzothiazole-2-amine) Not specified Not specified Paw Edema Inhibition Comparable to Diclofenac sphinxsai.com
Bt7 (6-methoxy-1,3-benzothiazole-2-amine) Not specified Not specified Paw Edema Inhibition Comparable to Diclofenac sphinxsai.com

Lower IC₅₀ values indicate greater in vitro potency. Higher % inhibition indicates greater in vivo anti-inflammatory effect.

Neuroprotective Properties

The neuroprotective potential of 2-aminobenzamide derivatives is closely linked to their activity as HDAC inhibitors. nih.gov Neurodegenerative diseases, such as Friedreich ataxia, are characterized by the progressive loss of neurons. nih.gov In Friedreich ataxia, the silencing of the frataxin (FXN) gene leads to neurodegeneration. nih.gov Studies have shown that 2-aminobenzamide HDAC inhibitors can reverse this gene silencing, increase frataxin protein expression in brain tissue, and reduce the neuronal pathology associated with the disease in mouse models. nih.gov

The therapeutic potential extends to cognitive enhancement. Selective inhibition of HDAC2, in particular, has been implicated in improving memory formation and synaptic plasticity. rsc.org Kinetically selective HDAC2 inhibitors based on an ortho-aminoanilide structure have been shown to rescue memory deficits in a mouse model of neurodegeneration. rsc.org This highlights the potential of this class of compounds to serve as therapeutics for a range of human neurodegenerative and psychiatric disorders. nih.govrsc.org Furthermore, related thiazole-carboxamide derivatives have been investigated for their neuroprotective effects through the modulation of AMPA receptors, which are critical for excitatory neurotransmission. mdpi.com

Antioxidant Activities

Free radicals and oxidative stress are implicated in the damage of lipids, proteins, and DNA, contributing to various diseases. Antioxidants can mitigate this damage by scavenging free radicals. banglajol.info While direct studies on the antioxidant properties of this compound are limited, research on structurally related heterocyclic compounds provides insight into this potential activity.

For example, a series of 2-amino-5-methylthiazol derivatives containing an oxadiazole moiety were synthesized and evaluated for their antioxidant capacity using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be quantified. banglajol.info Several of the synthesized thiazole (B1198619) derivatives showed significant radical scavenging potential, with their activity influenced by the types of substituents on the aromatic rings. nih.gov Specifically, the presence of electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, was found to enhance the antioxidant effect. nih.gov

Table 5: Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives

Compound DPPH Scavenging IC₅₀ (µg/mL) Superoxide Scavenging IC₅₀ (µg/mL) Source
Ascorbic Acid (Standard) 7.4 12.6 nih.gov
6a 8.2 17.2 nih.gov
6c 10.5 21.4 nih.gov
6e 9.8 18.6 nih.gov
6h 18.2 34.6 nih.gov
6j 22.4 48.6 nih.gov

IC₅₀ values represent the concentration required for 50% radical scavenging. Lower values indicate greater antioxidant activity.

Anticonvulsant Activity

The search for novel antiepileptic drugs has led to the investigation of various benzamide derivatives. The core structure is seen as a valuable pharmacophore for developing agents that can modulate neuronal excitability.

Research Findings:

Studies have established the anticonvulsant potential of amino-substituted benzamides derived from various amines. ucl.ac.be While 4-aminobenzamide (B1265587) itself is inactive, attaching alkyl or aryl groups to the amide nitrogen can produce active compounds. ucl.ac.be For optimal potency against maximal electroshock seizures (MES), an amino group on the benzamide ring is often required. ucl.ac.be

One area of research has focused on the 4-aminobenzamide pharmacophore, which is believed to stabilize voltage-dependent sodium channels in their inactivated state. ucl.ac.be This mechanism is shared by established antiepileptic drugs. ucl.ac.be A notable derivative, 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide), emerged from this research as a potent anticonvulsant agent. ucl.ac.be Further modifications, such as creating 4-amino-N-(2-ethylphenyl)benzamide, have yielded compounds with comparable potency to ameltolide (B1667027) in animal models. ucl.ac.be

Other research has explored N-benzyl-2-acetamidopropionamide derivatives. nih.gov Highly potent activity was observed for derivatives with small, substituted heteroatom moieties at the C(3) position, such as in N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide). nih.govacs.org The anticonvulsant activity of these compounds primarily resides in the (R)-stereoisomer. nih.gov

Quinazolinones, which can be synthesized from 2-aminobenzamide derivatives, have also been evaluated for anticonvulsant properties. acs.orgmdpi.com Several of these compounds have shown protection against seizures in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. mdpi.commdpi.com

Table 1: Anticonvulsant Activity of Selected Benzamide Derivatives
Compound NameDerivative TypeTest ModelObserved Activity
Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide)4-AminobenzamideMaximal Electroshock Seizure (MES)Potent anticonvulsant activity. ucl.ac.be
4-Amino-N-(2-ethylphenyl)benzamide4-AminobenzamideMES, scPTZActive against MES; showed continuous seizure activity in scPTZ at 100 mg/kg. ucl.ac.be
Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide)N-Benzyl-2-acetamidopropionamideMES, scPTZExhibited superb activity, comparable to or exceeding traditional antiepileptic drugs. acs.org The (R)-stereoisomer is principally active. nih.gov
N-Benzyl-2-acetamido-3-ethoxypropionamideN-Benzyl-2-acetamidopropionamideMESHighly potent activity with an ED50 of 17.3 mg/kg in mice. nih.gov
Various Quinazolin-4(3H)-onesQuinazolinoneMES, scPTZMany derivatives showed protection against PTZ-induced convulsions. mdpi.com

Prokinetic Activity

Substituted benzamides are a well-established class of prokinetic agents, used to enhance gastrointestinal motility. wur.nl Their mechanism of action is often linked to effects on serotonin (B10506) (5-HT) and dopamine (B1211576) receptors in the gut.

Research Findings:

Many prokinetic benzamide derivatives function as agonists at the 5-HT4 receptor, which is positively coupled to adenylate cyclase in neurons. nih.gov This agonism facilitates the release of acetylcholine from myenteric neurons, leading to increased gastrointestinal motility. wur.nlnih.gov Compounds like cisapride, metoclopramide, and zacopride (B1682363) have demonstrated this mechanism. nih.govnih.gov They have been shown to accelerate gastric emptying in rats and increase contractility in isolated guinea pig ileum and colon. nih.gov

In addition to 5-HT4 agonism, some benzamide derivatives also exhibit dopamine D2 receptor antagonism. researchgate.netnih.gov This dual action can contribute to their prokinetic effects. For example, the novel benzamide derivative itopride (B38515) increases gastric contractile force, an effect partially attributed to its dopamine D2 antagonist properties. researchgate.net

Research has led to the synthesis of numerous novel benzamide derivatives with potent prokinetic activity. For instance, 4-amino-5-chloro-N-[1-(3-fluoro-4-methoxybenzyl) piperidin-4-yl]- 2-(2-hydroxy ethoxy) benzamide hydrochloride dehydrate (KDR-5169) is a prokinetic with a dual action of 5-HT4 receptor stimulation and dopamine D2 receptor antagonism. walshmedicalmedia.com Another derivative, 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid, exhibited potent gastro- and colon-prokinetic activities in conscious dogs. nih.gov

Table 2: Prokinetic Activity of Selected Benzamide Derivatives
Compound NamePrimary MechanismObserved Effect
Cisapride5-HT4 AgonistAccelerated gastric emptying and increased contractility of guinea pig ileum and colon. nih.govnih.gov
Metoclopramide5-HT4 Agonist / D2 AntagonistAccelerated gastric emptying and increased small intestinal transit. nih.govresearchgate.net
ItoprideD2 Antagonist / AChE InhibitorIncreased gastric contractile force in conscious dogs. researchgate.net
Zacopride5-HT4 Agonist / 5-HT3 AntagonistPotentiated twitch contraction of guinea pig ileum and contracted isolated guinea pig colon. nih.gov
MosaprideSelective 5-HT4 AgonistA benzamide derivative noted as a prokinetic agent. wur.nlnih.gov

Mechanism of Action Studies of 2 Amino N Cyclopentylbenzamide and Its Analogs

Molecular Target Identification and Validation

The initial steps in understanding the mechanism of action of any compound involve the identification and validation of its molecular targets. For analogs of 2-amino-N-cyclopentylbenzamide, studies have pointed towards a multi-target profile, suggesting that their biological effects are not mediated by a single protein but rather through interaction with several key players in cellular signaling.

One notable analog, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide, has been identified as an antagonist at sigma receptors and an agonist at mu-opioid receptors. Sigma receptors, which are broadly classified into sigma-1 and sigma-2 subtypes, are chaperone proteins residing in the endoplasmic reticulum and are implicated in a variety of cellular functions, including signal transduction and cell survival. Mu-opioid receptors are well-known for their role in pain modulation. The dual activity of this analog on two distinct receptor systems highlights the potential for complex pharmacological effects.

While direct target identification for this compound itself is still an area of active investigation, the findings from its analogs provide a strong foundation for future research. The validation of these targets is typically achieved through a combination of binding assays, functional assays, and molecular modeling studies to confirm the interaction and its functional consequence.

Ligand-Receptor/Enzyme Interaction Dynamics

The interaction between a ligand and its receptor or enzyme is a dynamic process that governs the initiation of a biological response. For this compound and its analogs, the nature of these interactions is crucial for their mechanism of action.

Molecular docking studies have been employed to predict the binding modes of benzamide (B126) derivatives within the active sites of their target proteins. For instance, in the context of acetylcholinesterase (AChE), a key enzyme in the nervous system, docking analyses of related benzamide inhibitors have suggested that these molecules can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. The amino group of the benzamide core can form hydrogen bonds, while the aromatic rings can engage in pi-pi stacking with aromatic residues in the enzyme's binding gorge.

The cyclopentyl group present in this compound likely contributes to the hydrophobic interactions within the binding pocket of its target proteins, enhancing binding affinity and specificity. The dynamics of these interactions, including the conformational changes induced in both the ligand and the receptor upon binding, are critical for the downstream signaling events.

Cellular Pathway Modulation and Downstream Effects (e.g., Inhibition of BAD-Ser99 Phosphorylation, DNA Fragmentation)

The binding of this compound analogs to their molecular targets triggers a cascade of downstream cellular events, ultimately leading to observable biological effects. One of the most significant findings is the ability of a specific analog, [3-{(4(2,3-dichlorophenyl)piperazin-1-yl}{2-hydroxyphenyl)methyl}-N-cyclopentylbenzamide], known as NPB, to inhibit the phosphorylation of the pro-apoptotic protein BAD at serine 99 (Ser99).

BAD (Bcl-2-associated death promoter) is a key regulator of the intrinsic apoptotic pathway. Its phosphorylation at Ser99 is a pro-survival signal that prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. By inhibiting this phosphorylation, NPB promotes the pro-apoptotic function of BAD, leading to the initiation of programmed cell death. This targeted modulation of a critical node in the cell survival pathway is a significant aspect of the mechanism of action for this class of compounds.

The induction of apoptosis by N-substituted benzamides, in general, has been shown to proceed through the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. While direct evidence for this compound inducing DNA fragmentation through a DNA ladder assay is not yet prominent in the literature, the induction of apoptosis by its analogs strongly suggests that this is a likely downstream consequence. DNA fragmentation is a hallmark of apoptosis, where cellular endonucleases cleave the genomic DNA into smaller fragments.

Multi-Target Mechanisms of Action

As suggested by the molecular target identification studies, a key feature of the mechanism of action for this compound analogs is their ability to engage with multiple targets. This multi-target approach can lead to a more potent and potentially synergistic biological effect compared to single-target agents.

The dual activity of the 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide analog as a sigma receptor antagonist and a mu-opioid receptor agonist exemplifies this multi-target mechanism. By simultaneously modulating two different signaling systems, this compound has the potential to influence a broader range of physiological processes, from pain perception to cellular stress responses.

Furthermore, the inhibition of acetylcholinesterase by some benzamide derivatives adds another layer to their multi-target profile. The ability to interact with receptors and enzymes involved in different signaling pathways underscores the complexity of their pharmacological actions and opens up avenues for their potential application in various therapeutic areas. The interplay between these different targets and the resulting cellular outcomes is a subject of ongoing research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Substituent Patterns on Biological Activity

The potency and efficacy of 2-amino-N-cyclopentylbenzamide analogs can be significantly altered by modifying various parts of the molecule. Key areas of modification include the position of the amino group on the benzamide (B126) ring, the nature of the N-cycloalkyl substituent, and the addition of various functional groups.

The position of the amino group on the benzamide ring is a critical determinant of biological activity. While direct comparative studies on the ortho, meta, and para isomers of N-cyclopentylbenzamide are not extensively documented, research on related aminobenzamide series provides valuable insights.

In a series of 4-aminobenzamides, the para-amino substitution was found to be a key feature for anticonvulsant activity. nih.gov Modification of this para-amino group, for instance through acylation or alkylation, led to a near-complete loss of activity, highlighting its importance. nih.gov The introduction of a methylene (B1212753) bridge between the 4-amino group and the aromatic ring resulted in a slight increase in anticonvulsant potency, though it also significantly increased toxicity. nih.gov

For 2-aminobenzamide (B116534) derivatives, their synthetic accessibility from isatoic anhydride (B1165640) has made them a subject of interest in medicinal chemistry. nih.gov While a direct comparison of anticonvulsant efficacy based on the amino group position in the N-cyclopentyl series is not available, the electronic and steric effects of the amino group's location are expected to influence receptor binding and pharmacokinetic properties. The ortho position, as in this compound, allows for potential intramolecular hydrogen bonding, which can affect the molecule's conformation and lipophilicity.

The N-substituent of the benzamide plays a crucial role in modulating its biological effects. In a study of 4-aminobenzamides, the N-cyclohexyl derivative demonstrated a notable protective index, suggesting that cycloalkyl groups are favorable for activity. nih.gov Generally, for N-alkyl amides, an optimal chain length is often observed, with 4-amino-N-amylbenzamide showing high potency in the same study. nih.gov

In a different series of anticonvulsants, N-Cbz-α-amino-N-alkylglutarimides, the N-methyl substituted compounds exhibited the highest potency, outperforming analogs with larger alkyl groups like ethyl, allyl, and isobutyl. nih.govkoreascience.kr This suggests that the size and nature of the N-alkyl or N-cycloalkyl group are critical for optimal interaction with the biological target. The cyclopentyl group in this compound provides a balance of lipophilicity and steric bulk, which can be crucial for crossing the blood-brain barrier and fitting into the active site of its target receptor. Variations in the cycloalkyl ring size, such as cyclopropyl (B3062369) or cyclohexyl, would be expected to alter the compound's activity profile by modifying these properties.

The introduction of halogen atoms into a drug molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity. In a study of cinnamic acid derivatives with anticonvulsant properties, halogen substitution at the para-position of the aromatic ring was found to be beneficial for activity. nih.govnih.gov Specifically, 4-fluorocinnamic acid, 4-chlorocinnamic acid, and 4-trifluoromethylcinnamic acid showed prominent anticonvulsant effects. nih.govnih.gov

For sulfamide-containing anticonvulsants, the introduction of halogens such as chlorine or fluorine onto the aromatic ring also led to compounds with good oral anticonvulsant activity. nih.gov These findings suggest that the strategic placement of halogens, particularly fluorine or chlorine, on the benzamide ring of this compound could enhance its anticonvulsant potential. The electron-withdrawing nature of halogens can influence the electronic environment of the aromatic ring and the acidity of the amide proton, potentially leading to stronger interactions with biological targets.

The introduction of bulky substituents can have a varied impact on the biological activity of a compound, depending on the specific scaffold and the position of the substitution. In the context of 4-aminobenzamides, the introduction of a second aromatic ring, a bulky addition, resulted in more potent anticonvulsant compounds. nih.gov For instance, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide showed a significantly higher level of activity compared to its N-alkyl counterparts. nih.gov

Conversely, in a structure-activity relationship study of the anticonvulsant lacosamide, it was found that non-bulky, hydrophobic groups were preferred at certain positions. nih.gov The introduction of larger moieties led to a decrease in anticonvulsant activity. nih.gov This indicates that the effect of bulky substitutions is highly context-dependent. For this compound, the addition of bulky groups to the aromatic ring or the cyclopentyl moiety would need to be carefully considered to ensure that it does not create steric hindrance that would prevent optimal binding to its target.

The incorporation of additional aromatic or heteroaromatic rings can significantly modulate the activity of benzamide derivatives. As mentioned, introducing a second aromatic ring in the N-substituent of 4-aminobenzamides enhanced anticonvulsant potency. nih.gov This is often attributed to the potential for additional binding interactions, such as π-π stacking, with the target protein.

In a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, several compounds containing the triazole heteroaromatic ring exhibited potent anticonvulsant activity. mdpi.com The inclusion of heterocyclic rings can also influence a compound's metabolic stability and solubility. Therefore, modifying the this compound scaffold by introducing aromatic or heteroaromatic substituents on the benzamide ring or by replacing the cyclopentyl group with an aromatic or heteroaromatic moiety could lead to analogs with improved activity profiles.

QSAR Model Development and Validation

QSAR models are valuable tools in drug discovery for predicting the biological activity of novel compounds and for understanding the physicochemical properties that are important for activity. The development of a robust QSAR model involves several key steps, including the selection of a suitable set of molecules, the calculation of molecular descriptors, the generation of a mathematical model, and rigorous validation. nih.govuniroma1.it

For a series of this compound analogs, a QSAR model could be developed to predict their anticonvulsant activity. The process would begin with a dataset of these compounds and their experimentally determined biological activities (e.g., ED50 values from animal seizure models).

A wide array of molecular descriptors would then be calculated for each compound. These can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area.

Structural descriptors: These describe the three-dimensional arrangement of the atoms.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to generate a mathematical equation that correlates the descriptors with the biological activity.

The validation of the QSAR model is a critical step to ensure its predictive power. nih.govuniroma1.it Common validation techniques include:

External validation: The dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to predict the activity of the compounds in the test set is then evaluated. A high correlation between the predicted and experimental activities for the test set indicates a robust and predictive model. researchgate.net

Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A lack of correlation in these randomized models confirms that the original model is not due to chance. researchgate.net

For anticonvulsant agents, QSAR models have been successfully developed for various chemical classes, providing insights into the structural requirements for activity. nih.gov A well-validated QSAR model for this compound derivatives could guide the design of new, more potent analogs by predicting their activity before synthesis, thereby saving time and resources.

3D-QSAR (Molecular Field Analysis)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. These methods are particularly useful in drug design as they can generate intuitive 3D contour maps that visualize the regions around a molecule where steric, electrostatic, and other properties are favorable or unfavorable for activity. nih.gov

In a 3D-QSAR study of this compound derivatives, the molecules in the dataset are first aligned based on a common substructure. Then, the steric and electrostatic fields around each molecule are calculated using a probe atom. These fields are then used as independent variables in a partial least squares (PLS) analysis to build a model that correlates the field values with the biological activity.

A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed the importance of hydrophobic character for their inhibitory activity. researchgate.net The resulting contour maps from such a study on this compound analogs could indicate, for example, that bulky, sterically favorable substituents are preferred in a certain region of the molecule, while electronegative, electrostatically favorable groups are beneficial in another. This information is invaluable for designing new derivatives with enhanced potency.

Statistical Metrics in QSAR Model Evaluation

The reliability and predictive power of a QSAR model are assessed using various statistical metrics. A robust QSAR model should not only fit the training data well but also accurately predict the activity of new, untested compounds.

Table 2: Key Statistical Metrics for QSAR Model Validation

MetricDescriptionAcceptable Value
r² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).> 0.6
q² or r²cv (Cross-validated r²) A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method.> 0.5
pred_r² (Predictive r² for external test set) A measure of the model's ability to predict the activity of an external set of compounds not used in model development.> 0.5

A high r² value indicates a good fit of the model to the training data. However, a high r² alone does not guarantee a model's predictive ability, as it can be inflated by overfitting. Therefore, cross-validation (q²) and external validation (pred_r²) are crucial for assessing the model's robustness and predictive power. nih.gov For example, a 3D-QSAR model for aminophenyl benzamide derivatives showed a high correlation coefficient (r² = 0.99) and good predictive power as indicated by a high cross-validated correlation coefficient (q² = 0.85). researchgate.net

Molecular Descriptors and Their Correlation with Activity

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors quantify different physicochemical properties of the molecules and their correlation with biological activity provides insights into the mechanism of action.

Table 3: Examples of Molecular Descriptors and Their Potential Correlation with Activity

DescriptorTypePotential Correlation with Biological Activity
Log D (Distribution Coefficient) LipophilicityA positive correlation may suggest that increased lipophilicity enhances membrane permeability and access to the target site.
Shadow_XZ StericThis descriptor represents the 2D projection of the molecule and can correlate with the shape requirements of the binding pocket.
SC2 ShapeA shape descriptor that can be important for the complementary fit between the ligand and its receptor.
SsNH2E-index Electronic/TopologicalAn electrotopological state index for primary amine groups, which could be crucial for hydrogen bonding interactions.
SdssCE-index Electronic/TopologicalAn electrotopological state index for carbon atoms in a C=O group, relevant for dipole-dipole or hydrogen bonding interactions.

Application of SAR/QSAR in Rational Drug Design

SAR and QSAR studies are powerful tools in rational drug design, providing a theoretical framework to guide the synthesis of new compounds with improved biological activity. nih.gov By understanding which molecular properties are key to the desired therapeutic effect, chemists can focus their synthetic efforts on molecules that are most likely to be successful.

The insights gained from SAR and QSAR analyses of this compound derivatives can be applied in several ways:

Lead Optimization: QSAR models can predict the activity of virtual compounds before they are synthesized, allowing for the prioritization of the most promising candidates. This can save significant time and resources in the drug development process.

Identification of Key Structural Features: SAR studies can identify the pharmacophore, which is the essential arrangement of functional groups required for biological activity. This knowledge can be used to design novel scaffolds that retain the key features of the original lead compound.

Understanding Mechanism of Action: By correlating molecular descriptors with activity, QSAR can provide clues about the types of interactions that are important for binding to the biological target. For example, if descriptors related to hydrogen bonding are found to be significant, it suggests that this type of interaction plays a crucial role.

In essence, SAR and QSAR transform the process of drug discovery from a trial-and-error approach to a more directed and efficient endeavor. The development of predictive QSAR models for this compound derivatives would be a valuable asset in the design of new and more effective therapeutic agents.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how 2-amino-N-cyclopentylbenzamide, acting as a ligand, might interact with the active site of a biological target, such as an enzyme or receptor.

Research on benzamide (B126) derivatives frequently employs docking to elucidate binding affinities and interaction patterns. researchgate.net For instance, docking studies on similar benzamide compounds against enzymes like topoisomerase IIα (Topo IIα) and dihydrofolate reductase (Pf-DHFR) have revealed significant binding energies and specific molecular interactions. nih.govdergipark.org.tr In a typical simulation, the this compound molecule would be placed in the binding pocket of a target protein. The software then calculates the most stable binding pose (conformation) and estimates the binding energy, often expressed in kcal/mol. Lower binding energy values suggest a stronger, more favorable interaction.

Key interactions often observed for this class of compounds include hydrogen bonds formed by the amide and amino groups with amino acid residues like Arginine (ARG) and Aspartic acid (ASP). The cyclopentyl and phenyl rings typically engage in hydrophobic or π-stacking interactions with residues such as Leucine (LEU), Phenylalanine (PHE), or Tyrosine (TYR). dergipark.org.tr These interactions are critical for the stability of the ligand-protein complex.

Table 1: Representative Molecular Docking Data for Benzamide Derivatives

Target ProteinPDB IDExample LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Topoisomerase IIα5GWKBenzamide Derivative 5N3-94.38DG13, ARG487, DC8Hydrogen Bond, Pi-Interaction dergipark.org.tr
Pf-DHFR-TS1J3ITriazine-Benzamide Hybrid-92.40ASP54, SER108, ILE164Hydrogen Bond, Hydrophobic nih.gov
COVID-19 Main Protease6LU7Pyrazolone-Benzamide-8.85ARG188Hydrogen Bond

Molecular Dynamics (MD) Simulations for Stability and Binding Conformations

Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the dynamic stability of the predicted protein-ligand complex over time. nih.gov An MD simulation models the atomic motion of the system, providing a view of the conformational changes and the persistence of key interactions identified in docking. nottingham.ac.ukuzh.ch

For the this compound-target complex, a simulation would typically be run for a duration of hundreds of nanoseconds. researchgate.net The stability of the complex is evaluated by analyzing trajectories for parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD plot over the simulation time indicates that the ligand does not diffuse away from the binding pocket and the protein maintains its structural integrity. nih.gov Another parameter, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. Studies show that the vast majority of correct, native-like binding poses remain stable during MD simulations. nih.gov

Table 2: Typical Parameters for an MD Simulation Protocol

ParameterDescriptionTypical Value/Setting
Force FieldSet of parameters to calculate potential energy of the system.CHARMM, AMBER, GROMOS uzh.ch
Simulation TimeTotal duration of the simulation.100 - 500 nanoseconds
EnsembleStatistical mechanics ensemble defining system properties.NPT (constant Number of particles, Pressure, Temperature)
TemperatureSimulation temperature, kept constant to mimic physiological conditions.300 K
Analysis MetricsCalculations performed on the trajectory to assess stability.RMSD, RMSF, Hydrogen Bond Analysis nih.gov

Conformational Analysis and Hybridization Studies

Conformational analysis of this compound investigates the three-dimensional arrangement of its atoms and the energy associated with different spatial orientations. The molecule's structure is defined by the hybridization of its atoms and the rotational freedom around its single bonds.

The benzene (B151609) ring and the carbonyl group (C=O) feature sp2 hybridized carbon and oxygen atoms, resulting in a planar geometry for the benzamide core. The nitrogen atom of the amide can also exhibit planar character due to resonance. In contrast, the cyclopentyl ring consists of sp3 hybridized carbons, giving it a flexible, non-planar conformation, typically an "envelope" or "twist" form.

A key conformational feature in substituted benzamides is the torsional angle (ω) between the plane of the phenyl ring and the amide plane. nih.gov DFT calculations on related molecules show this angle can vary significantly based on steric hindrance and electronic interactions with substituents. iucr.org For this compound, the ortho-amino group can form an intramolecular hydrogen bond with the carbonyl oxygen, which would favor a more planar conformation. researchgate.net The barrier to rotation around the C(O)-N bond is substantial due to its partial double-bond character, which can be further increased upon protonation. beilstein-journals.org

Quantum Chemical Studies (e.g., Density Functional Theory - DFT calculations)

Quantum chemical studies, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov

DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can determine these values and other quantum chemical descriptors. researchgate.net The Molecular Electrostatic Potential (MEP) map, another output of DFT, visualizes the electron density, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

Table 3: Calculated Quantum Chemical Descriptors for a Representative Aminobenzamide Structure

DescriptorFormulaTypical Value (eV)Significance
HOMO Energy (EHOMO)--6.2Electron donating ability
LUMO Energy (ELUMO)--1.5Electron accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.7Chemical reactivity and stability researchgate.net
Ionization Potential (I)-EHOMO6.2Energy required to remove an electron
Electron Affinity (A)-ELUMO1.5Energy released when gaining an electron
Chemical Hardness (η)(I - A) / 22.35Resistance to change in electron distribution

In Silico Prediction of Pharmacological Profiles

Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, providing a crucial early assessment of its pharmacological profile. mdpi.comresearchgate.net These predictions help to identify potential liabilities before committing to expensive synthesis and experimental testing. jonuns.com

For this compound, web-based platforms like SwissADME or pkCSM can be used to generate a predicted ADMET profile. mdpi.comresearchgate.net Key predicted parameters include human intestinal absorption (HIA), which estimates oral bioavailability, and blood-brain barrier (BBB) permeability, which indicates potential for central nervous system activity. Toxicity predictions, such as the AMES test for mutagenicity and hERG (human Ether-à-go-go-Related Gene) inhibition for cardiotoxicity, are also critical components of the in silico assessment. mdpi.com Furthermore, interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) can be predicted to foresee potential drug-drug interactions. mdpi.com

Table 4: Representative In Silico ADMET Profile for a Benzamide Derivative

PropertyCategoryPredicted Value/OutcomeSignificance
Human Intestinal AbsorptionAbsorption> 90%High potential for oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) PermeabilityDistributionPermeableCompound may cross into the CNS. nih.gov
CYP2D6 InhibitorMetabolismNoLow risk of drug interactions via this pathway. mdpi.com
hERG I InhibitionToxicityNoLow risk of cardiotoxicity. mdpi.com
AMES ToxicityToxicityNoUnlikely to be mutagenic. mdpi.com

Preclinical Evaluation and Safety Assessment

In Vitro Cytotoxicity and Selectivity in Normal vs. Cancer Cell Lines

A comprehensive review of scientific literature and databases reveals a lack of available data on the in vitro cytotoxicity of 2-amino-N-cyclopentylbenzamide. There are no published studies that assess the compound's effects on the viability of either cancer cell lines or normal (non-cancerous) cell lines. Consequently, information regarding its potential for selective cytotoxicity against cancerous cells while sparing normal cells is not available.

In Vitro Cytotoxicity Data
Cell Line TypeSpecific Cell LineIC₅₀ (Concentration for 50% Inhibition)Selectivity Index
CancerData Not AvailableData Not AvailableData Not Available
NormalData Not AvailableData Not Available

In Vivo Toxicity Studies (e.g., Renal Histomorphology, Organ-Specific Effects, Carcinogenicity)

There is no publicly available research detailing in vivo toxicity studies for this compound. Searches of toxicological databases and scientific publications did not yield any studies that have investigated the systemic effects of this compound in animal models. Therefore, information regarding its potential organ-specific toxicity, such as effects on renal histomorphology, or its long-term carcinogenic potential, has not been determined.

In Vivo Toxicity Findings
Study TypeAnimal ModelObserved Effects
Acute ToxicityData Not AvailableData Not Available
Sub-chronic ToxicityData Not AvailableData Not Available
CarcinogenicityData Not AvailableData Not Available

Predictive Toxicology and ADMET Profiling (computational)

A review of computational toxicology and cheminformatics literature indicates that no specific predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound has been published. While computational tools for ADMET prediction are widely used in drug discovery to forecast the pharmacokinetic and toxicological properties of compounds, the results of such analyses for this compound are not available in the public domain.

Computational ADMET Predictions
ParameterPredicted Value/Classification
Absorption (e.g., Human Intestinal Absorption)Data Not Available
Distribution (e.g., Blood-Brain Barrier Penetration)Data Not Available
Metabolism (e.g., CYP450 Inhibition)Data Not Available
ExcretionData Not Available
Toxicity (e.g., Mutagenicity, Carcinogenicity)Data Not Available

Future Directions and Therapeutic Potential of 2 Amino N Cyclopentylbenzamide

Optimization Strategies for Enhanced Potency and Selectivity

The journey from a promising hit compound to a clinical candidate hinges on rigorous optimization of its pharmacological profile. For 2-amino-N-cyclopentylbenzamide and its analogs, enhancing potency and selectivity is a primary goal, achieved through a combination of computational and synthetic strategies.

A key approach involves detailed Structure-Activity Relationship (SAR) studies. These studies systematically modify different parts of the benzamide (B126) molecule to understand how structural changes affect biological activity. For instance, in the development of benzamide-based histone deacetylase (HDAC) inhibitors, the molecule is typically divided into three components: a zinc-binding group (ZBG), a linker, and a "cap" group. nih.govresearchgate.net Modifications to each part can fine-tune the compound's potency and its selectivity for specific HDAC isoforms. nih.gov For example, adjusting the length and composition of the linker can optimally position the cap and ZBG within the enzyme's binding pocket. nih.gov Similarly, the addition of specific substituents, such as hydrophobic or electron-withdrawing groups, to the aromatic cap can enhance interactions with the target protein. nih.gov

Computational chemistry plays a vital role in guiding these modifications. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling help identify the essential chemical features required for biological activity. nih.gov These models can predict the potency of novel derivatives before they are synthesized, saving time and resources. nih.gov Molecular docking simulations provide insights into how a compound binds to its target protein, revealing key interactions, such as hydrogen bonds or π-π stacking, that contribute to its affinity. nih.gov This understanding allows for the rational design of new derivatives with improved binding characteristics.

Systematic optimization has been successfully applied to benzamide derivatives targeting the colchicine (B1669291) binding site on tubulin. nih.gov Through extensive SAR studies, researchers identified a potent and orally active tubulin inhibitor that demonstrated favorable pharmacokinetic profiles and significant in vivo antitumor efficacy, highlighting the power of these optimization strategies. nih.gov

Table 1: Strategies for Optimizing Benzamide Derivatives

Strategy Description Example Application Outcome
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure (e.g., linker, cap group) to determine the effect on biological activity. Development of Histone Deacetylase (HDAC) inhibitors. Improved potency and isoform selectivity. nih.gov
Computational Modeling (3D-QSAR, Docking) Using computer simulations to predict the activity of new derivatives and understand their binding to target proteins. Design of glucokinase activators. Identification of key binding features and potent hit compounds. nih.gov
Substituent Modification Adding or changing functional groups on the benzamide scaffold to enhance interactions with the target. Optimization of tubulin inhibitors. Increased anti-proliferative activity and favorable pharmacokinetics. nih.gov

| Multi-target Drug Design | Designing a single molecule to interact with multiple biological targets involved in a disease. | Development of inhibitors for Acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease. | Creation of dual-action compounds with potential synergistic effects. mdpi.com |

Development of Novel Scaffolds and Bioisosteres for Benzamide Derivatives

While optimizing existing structures is effective, researchers are also exploring entirely new scaffolds and bioisosteres to overcome limitations of the traditional benzamide core, such as metabolic instability or poor solubility. Bioisosteres are chemical groups that can replace other groups within a molecule without significantly altering its biological activity, but potentially improving its drug-like properties.

The amide bond in benzamides is a primary target for bioisosteric replacement. This strategy has been used to generate derivatives with diverse properties. nih.gov Common replacements for the amide group include esters, thioamides, sulfonamides, ureas, and triazoles. nih.gov Each replacement alters the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and metabolic stability. For example, replacing the amide with an ester can reveal the importance of the amide nitrogen in binding to the target protein. nih.gov

A particularly innovative bioisostere for the benzamide group is the aryl amino-oxetane. digitellinc.com This motif offers a more three-dimensional structure compared to the relatively flat benzamide. digitellinc.com Studies have shown that amino-oxetanes can exhibit greater aqueous solubility and metabolic stability while maintaining desirable pharmacological properties, making them promising new design elements in drug discovery. digitellinc.com

Table 2: Examples of Bioisosteric Replacements for the Benzamide Amide Group

Bioisostere Structure Key Properties Reference
Ester R-C(=O)O-R' Lacks H-bond donor, metabolically labile. nih.gov
Thioamide R-C(=S)NH-R' Alters H-bonding geometry and electronic properties. nih.gov
Sulfonamide R-S(=O)₂NH-R' More stable, different geometry and acidity. nih.gov
Urea R-NHC(=O)NH-R' Different H-bonding pattern. nih.gov
Triazole (A five-membered ring with three nitrogen atoms) Aromatic, metabolically stable ring system. nih.gov

| Aryl Amino-oxetane | (A four-membered ring with one oxygen atom) | More 3-dimensional, can improve solubility and stability. | digitellinc.com |

Patent Landscape and Intellectual Property Considerations for Benzamide Derivatives

Intellectual property (IP) protection, primarily through patents, is a critical component of the drug discovery and development process. biorxiv.orgbiorxiv.org Patents provide legal protection for new inventions, allowing pharmaceutical companies to recoup the substantial investment required to bring a new drug to market. biorxiv.org

The patent landscape for benzamide derivatives is vast and diverse, reflecting the broad therapeutic interest in this class of compounds. nih.gov Patents related to benzamides can cover several aspects of the invention:

Composition of Matter: Claims protecting the novel chemical structure of a specific benzamide derivative or a class of related compounds. google.com

Method of Use: Claims covering the use of a benzamide compound to treat a specific disease or condition. google.com

Pharmaceutical Formulations: Claims protecting specific formulations, such as tablets, injections, or cocrystals, that may improve a drug's stability, solubility, or delivery. google.com

Methods of Synthesis: Claims covering a novel and non-obvious process for manufacturing the compound.

Analyzing the patent landscape can reveal important trends in drug discovery, such as which biological targets are being actively pursued and which companies are leading innovation in the field. biorxiv.orgbiorxiv.org For example, a review of patents for ritonavir, a protease inhibitor, showed that the largest area of patenting was related to combination therapies, highlighting a key strategy for its use. wipo.int As new benzamide derivatives are developed, securing strong patent protection is essential for their commercial viability and continued development.

Table 3: Examples of Patented Inventions for Benzamide Derivatives

Patent Subject Description Example
New Chemical Entity A novel benzamide compound with a specific chemical structure. Substituted benzamides for modulating hydroxysteroid dehydrogenases. google.com
Therapeutic Use The application of a benzamide derivative for treating a particular disease. The use of oligo-benzamide compounds for treating cancer. google.com
Cocrystal Formulation A crystalline structure composed of the active benzamide and a coformer to improve physical properties. Cocrystals of a benzamide glucokinase activator with fumaric acid or maleic acid. google.com

| Pharmaceutical Composition | A mixture of a benzamide derivative with pharmaceutically acceptable carriers or excipients. | Pharmaceutical compositions comprising substituted benzamides. drugpatentwatch.com |

Emerging Research Areas for this compound and its Analogs

Research into this compound and its analogs continues to uncover new therapeutic possibilities beyond established applications. Scientists are exploring the potential of these compounds against a range of novel biological targets and for complex diseases.

One emerging area is the development of benzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair. nih.gov PARP-1 inhibitors have shown significant promise as cancer therapies, and novel benzamide scaffolds are being designed to achieve high potency and selectivity for this target. nih.gov

Another area of active investigation is the Hedgehog signaling pathway, which is implicated in certain types of cancer. Novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway. nih.gov Some of these compounds have shown efficacy in cell lines that are resistant to existing drugs, indicating their potential to overcome clinical resistance. nih.gov

The concept of multi-target or multi-receptor drugs is also gaining traction. For complex conditions like schizophrenia, compounds that can modulate multiple receptors (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A) may offer superior efficacy. researchgate.net Benzamide derivatives are being synthesized and evaluated as potential multi-receptor antipsychotics. researchgate.net Similarly, the discovery of a novel N-(2-(Benzylamino)-2-oxoethyl)benzamide scaffold that protects pancreatic β-cells from endoplasmic reticulum (ER) stress opens up a promising new avenue for the treatment of diabetes. nih.gov

These emerging areas underscore the remarkable versatility of the benzamide scaffold and suggest that this compound and its analogs will continue to be a source of innovative therapeutic agents for the foreseeable future.

Q & A

Q. Advanced

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the cyclopentyl ring .

Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., 50 ns simulations in GROMACS) to assess binding free energy (MM/PBSA) .

DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties influencing reactivity .

How can solubility challenges of this compound in aqueous buffers be addressed for in vitro studies?

Q. Basic

  • Co-solvent systems : Use DMSO (≤1% v/v) or ethanol (≤5% v/v) to prepare stock solutions .
  • pH adjustment : Dissolve in mildly acidic buffers (pH 4–5) where the amino group remains protonated, enhancing solubility .
  • Surfactants : Add Tween-80 (0.1% w/v) for colloidal dispersion in cell culture media .

What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?

Q. Advanced

Process optimization : Use flow chemistry for amide bond formation to enhance heat/mass transfer and reduce reaction time .

In-line monitoring : Implement PAT tools (e.g., FTIR or Raman spectroscopy) to track reaction progress in real time .

Purification scalability : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .

How can researchers design derivatives of this compound to enhance target selectivity?

Q. Advanced

Bioisosteric replacement : Substitute the cyclopentyl group with bicyclic rings (e.g., decalin) to modulate lipophilicity and steric bulk .

Functional group addition : Introduce electron-withdrawing groups (e.g., -Cl or -NO2_2) at the 4-position of the benzamide to enhance hydrogen bonding .

Protease resistance : Replace the amide bond with a urea or sulfonamide group to improve metabolic stability .

What experimental controls are essential when assessing the stability of this compound under physiological conditions?

Q. Advanced

Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H2_2O2_2) to identify degradation pathways .

LC-MS stability assays : Monitor parent compound degradation and metabolite formation in simulated gastric fluid (pH 2) and plasma (pH 7.4) .

Control matrices : Include blank biological matrices (e.g., plasma or liver microsomes) to distinguish compound degradation from matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.